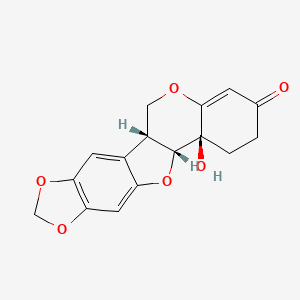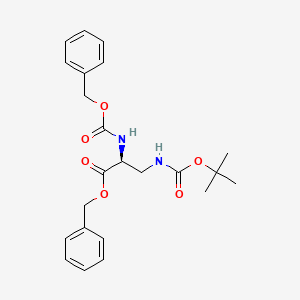
Chlorhydrate de 2-méthylméthcathinone
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Methylmethcathinone (hydrochloride) is primarily used in scientific research to study its neurochemical effects and potential therapeutic applications. It is utilized to investigate neurotransmitter activity, mood disorders, and addiction mechanisms. The compound is also used in forensic chemistry and toxicology to understand its physiological and toxicological properties .
Mécanisme D'action
Target of Action
2-Methylmethcathinone hydrochloride (2-MMC) is a recreational designer drug with stimulant and euphoric effects . It is a substituted cathinone derivative, closely related to better known drugs such as 3-methylmethcathinone and 4-methylmethcathinone (mephedrone) . The primary targets of 2-MMC are likely to be the same as those of other stimulant drugs, which typically block the reuptake of, and stimulate the release of stimulant neurotransmitters such as serotonin, dopamine, and norepinephrine .
Mode of Action
The mode of action of 2-MMC involves its interaction with its targets, leading to the blockage of reuptake and stimulation of the release of neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged signal transmission and enhanced stimulation of the post-synaptic neuron.
Pharmacokinetics
Mephedrone showed a mean T_max of 52.5 ± 20.7 min in plasma and 55.0 ± 18.2 min in whole blood, and a mean t_1/2 of 1.98 ± 0.30 h in plasma and 2.12 ± 0.33 h in whole blood
Result of Action
The molecular and cellular effects of 2-MMC’s action are primarily related to its stimulant and euphoric effects . At the molecular level, 2-MMC likely increases the concentration of certain neurotransmitters in the synaptic cleft, enhancing signal transmission. At the cellular level, this can lead to increased stimulation of post-synaptic neurons, resulting in the observed psychoactive effects.
Analyse Biochimique
Biochemical Properties
It is known that the compound is a substituted cathinone derivative . Cathinones are naturally occurring beta-ketone amphetamine analogs that are found in the leaves of the Khat plant
Cellular Effects
It is known that synthetic cathinones typically exert their effects by increasing the release, or inhibiting the reuptake, of neurotransmitters like dopamine, serotonin, and norepinephrine . This can lead to a range of effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that, similar to other synthetic cathinones, it functions as a monoamine transporter substrate or inhibitor . This means it could interact with transporters of neurotransmitters like dopamine, serotonin, and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2-Methylmethcathinone hydrochloride in animal models
Metabolic Pathways
A study has reported the phase I metabolic pathways of methylmethcathinones using in vitro metabolic incubations for both male and female liver microsomes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La 2-méthylméthcathinone (chlorhydrate) peut être synthétisée par plusieurs méthodes. Une voie courante implique la réaction de la 2-méthylpropiophénone avec de la méthylamine dans des conditions d'amination réductrice. La réaction utilise généralement un agent réducteur tel que le cyanoborohydrure de sodium ou le triacétoxyborohydrure de sodium .
Méthodes de production industrielle
La production industrielle de la 2-méthylméthcathinone (chlorhydrate) implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie afin de garantir que le produit final répond aux normes requises .
Analyse Des Réactions Chimiques
Types de réactions
La 2-méthylméthcathinone (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Le groupe méthylamino peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Produit des cétones ou des acides carboxyliques.
Réduction : Produit des alcools.
Substitution : Produit divers dérivés substitués selon les réactifs utilisés.
4. Applications de la recherche scientifique
La 2-méthylméthcathinone (chlorhydrate) est principalement utilisée dans la recherche scientifique pour étudier ses effets neurochimiques et ses applications thérapeutiques potentielles. Elle sert à étudier l'activité des neurotransmetteurs, les troubles de l'humeur et les mécanismes de la dépendance. Le composé est également utilisé en chimie légale et en toxicologie pour comprendre ses propriétés physiologiques et toxicologiques .
5. Mécanisme d'action
La 2-méthylméthcathinone (chlorhydrate) exerce ses effets en augmentant la libération de neurotransmetteurs tels que la dopamine, la norépinéphrine et la sérotonine dans le cerveau. Elle agit comme un inhibiteur de la recapture de ces neurotransmetteurs, ce qui conduit à des concentrations synaptiques accrues et à des effets stimulants et euphoriques renforcés .
Comparaison Avec Des Composés Similaires
La 2-méthylméthcathinone (chlorhydrate) est similaire à d'autres cathinones substituées telles que :
- 3-Méthylméthcathinone
- 4-Méthylméthcathinone (méphédrone)
- Méthcathinone
Unicité
La 2-méthylméthcathinone (chlorhydrate) est unique en raison de son motif de substitution spécifique, qui influence son profil pharmacologique et sa puissance. Comparée à ses analogues, elle peut présenter des niveaux différents d'effets stimulants et euphoriques, ce qui en fait un sujet d'intérêt pour la recherche .
Propriétés
IUPAC Name |
2-(methylamino)-1-(2-methylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZJHCPXDZXUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717797, DTXSID901348197 | |
| Record name | 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylamino)-1-(2-methylphenyl)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246815-51-9 | |
| Record name | 2-Methylmethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166U367UO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium 7-[4-chloro-6-(N-ethyl-o-toluidino)-1,3,5-triazin-2-ylamino]-4-hydroxy-3-(4-methoxy-2-sulfo](/img/new.no-structure.jpg)
![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)
![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)



![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)
